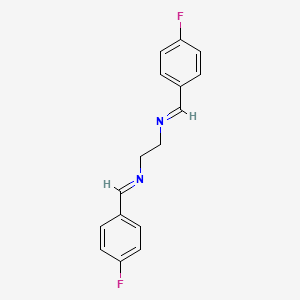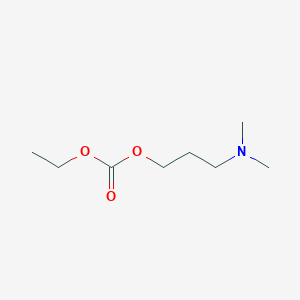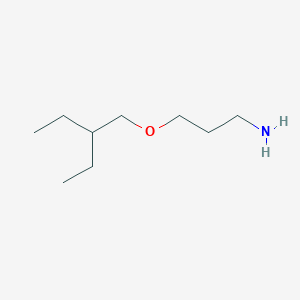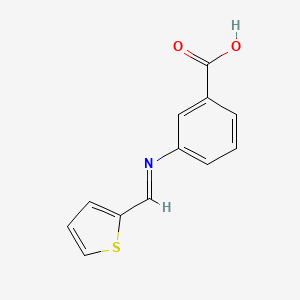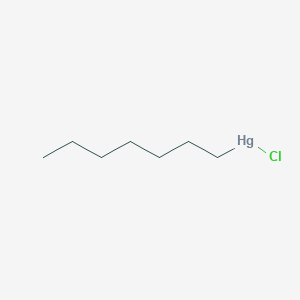
Chloro(heptyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(heptyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a heptyl group and a chlorine atom. Organomercury compounds are known for their significant biological and chemical activities, often used in various industrial and research applications. The unique properties of this compound make it a compound of interest in the fields of chemistry, biology, and environmental science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chloro(heptyl)mercury can be synthesized through the reaction of heptylmagnesium bromide with mercuric chloride. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:
C7H15MgBr+HgCl2→C7H15HgCl+MgBrCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and safety during production.
Analyse Chemischer Reaktionen
Types of Reactions: Chloro(heptyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercuric oxide and heptanoic acid.
Reduction: Reduction reactions can convert this compound to heptylmercury and hydrochloric acid.
Substitution: The chlorine atom can be substituted with other halogens or functional groups, leading to the formation of different organomercury compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or bromine.
Major Products:
Oxidation: Mercuric oxide and heptanoic acid.
Reduction: Heptylmercury and hydrochloric acid.
Substitution: Various organomercury compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chloro(heptyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential use in antimicrobial treatments and as a diagnostic agent.
Industry: Utilized in the production of other organomercury compounds and in the chlor-alkali process.
Wirkmechanismus
The mechanism of action of chloro(heptyl)mercury involves its interaction with cellular components, particularly thiol groups in proteins and enzymes. The compound can inhibit enzyme activity by binding to the active sites, leading to disruption of cellular functions. The molecular targets include enzymes involved in cellular respiration and detoxification pathways.
Vergleich Mit ähnlichen Verbindungen
Methylmercury: Known for its neurotoxic effects and environmental impact.
Ethylmercury: Used in vaccines as a preservative (thimerosal).
Phenylmercury: Utilized in antifungal and antiseptic products.
Uniqueness of Chloro(heptyl)mercury: this compound is unique due to its specific heptyl group, which imparts distinct chemical and biological properties. Its reactivity and applications differ from other organomercury compounds, making it valuable in specialized research and industrial processes.
Eigenschaften
CAS-Nummer |
32701-49-8 |
|---|---|
Molekularformel |
C7H15ClHg |
Molekulargewicht |
335.24 g/mol |
IUPAC-Name |
chloro(heptyl)mercury |
InChI |
InChI=1S/C7H15.ClH.Hg/c1-3-5-7-6-4-2;;/h1,3-7H2,2H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
LHMXCQQTZXXXJX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCC[Hg]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



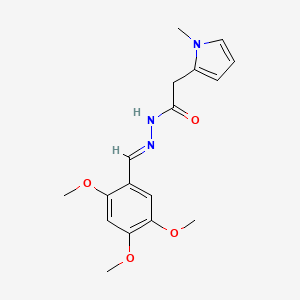
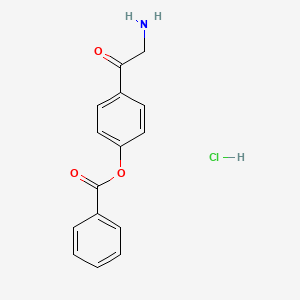
amino]-](/img/structure/B15077175.png)

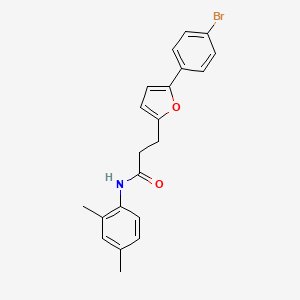
![(2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B15077209.png)
![N-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B15077217.png)
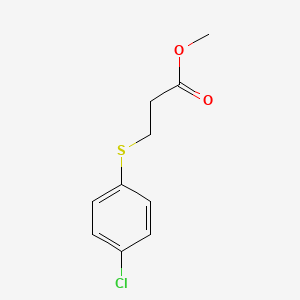
![2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol](/img/structure/B15077222.png)
